molecular formula C18H15ClN4OS B2455637 N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide CAS No. 835887-29-1

N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No. B2455637
CAS RN: 835887-29-1
M. Wt: 370.86
InChI Key: SEFUCZLMMURZNC-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is not fully understood. However, it is believed that this compound targets the DNA synthesis pathway in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cancer cells. This compound has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide in lab experiments is its anti-cancer properties. This compound has been shown to be effective in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide. One area of research is the development of new synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new cancer treatments. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment.

Synthesis Methods

N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with benzylamine and pyridine-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting compound is then purified using column chromatography.

Scientific Research Applications

N-benzyl-5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

N-benzyl-5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS/c1-25-18-21-11-14(19)16(22-18)17(24)23(15-9-5-6-10-20-15)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFUCZLMMURZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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